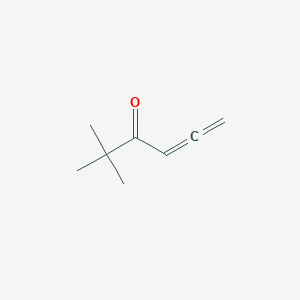

2,2-Dimethylhexa-4,5-dien-3-one

説明

特性

InChI |

InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGJUBIYCXOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis and Characterization of 2,2-Dimethylhexa-4,5-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the novel allenic ketone, 2,2-Dimethylhexa-4,5-dien-3-one. Due to the absence of a documented synthetic pathway in current literature, a plausible and robust synthetic route is proposed, utilizing the 1,2-addition of a tert-butyl Grignard reagent to an enynone precursor. This guide furnishes detailed, actionable experimental protocols for the synthesis and subsequent characterization of the target molecule. All quantitative data, including predicted spectroscopic values based on analogous structures, are systematically organized into tables for clarity and comparative analysis. Furthermore, this guide includes essential visualizations, rendered in DOT language, to illustrate the experimental workflow and the proposed reaction mechanism, adhering to specified presentation requirements.

Introduction

Allenic ketones are a class of organic compounds possessing both an allene and a ketone functional group. This unique structural arrangement imparts significant reactivity, making them valuable intermediates in organic synthesis for the construction of complex molecular architectures. The target molecule, 2,2-Dimethylhexa-4,5-dien-3-one, is a previously uncharacterized member of this class. This guide outlines a proposed synthesis and detailed characterization of this compound, providing a foundational resource for researchers interested in its potential applications.

Proposed Synthesis of 2,2-Dimethylhexa-4,5-dien-3-one

A reliable method for the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one is proposed via the 1,2-addition of a tert-butyl Grignard reagent to the carbonyl group of a suitable enynone precursor, pent-1-en-4-yn-3-one. Grignard reagents are known to favor 1,2-addition to α,β-unsaturated ketones, particularly in the absence of copper catalysts which would promote 1,4-conjugate addition.[1] This approach is anticipated to provide a direct and efficient route to the desired allenic ketone.

Reaction Scheme:

The proposed mechanism involves the nucleophilic attack of the tert-butyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the enynone. A subsequent aqueous workup protonates the resulting alkoxide to yield an unstable intermediate alcohol, which is expected to rearrange to the thermodynamically more stable allenic ketone.

Experimental Protocols

Synthesis of 2,2-Dimethylhexa-4,5-dien-3-one

Materials:

-

Pent-1-en-4-yn-3-one

-

tert-Butylmagnesium chloride (2.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas supply

-

Standard laboratory glassware (oven-dried)

Procedure:

-

A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an argon inlet, is charged with pent-1-en-4-yn-3-one (1.0 eq) dissolved in anhydrous diethyl ether (100 mL).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

tert-Butylmagnesium chloride (1.2 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,2-Dimethylhexa-4,5-dien-3-one.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra will be recorded on a FT-IR spectrometer using a thin film of the purified product on a NaCl plate.

Mass Spectrometry (MS): High-resolution mass spectra will be obtained using an electron ionization (EI) time-of-flight (TOF) mass spectrometer.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for 2,2-Dimethylhexa-4,5-dien-3-one based on the analysis of structurally similar compounds.[2][3][4]

Table 1: Predicted Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | (Predicted) ~70-80 °C at reduced pressure |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.40 | t | 1H | =C=CH- |

| ~4.90 | d | 2H | CH₂=C= |

| ~1.20 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C=O |

| ~205 | =C= |

| ~95 | =CH- |

| ~80 | CH₂= |

| ~45 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1960 | Strong | C=C=C (Allene stretch) |

| ~1710 | Strong | C=O (Ketone stretch) |

| ~2970 | Medium | C-H (sp³, stretch) |

| ~3080 | Medium | C-H (sp², stretch) |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 124 | [M]⁺ |

| 67 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis and characterization of 2,2-Dimethylhexa-4,5-dien-3-one.

Caption: Proposed mechanism for the 1,2-addition of a Grignard reagent to an enynone.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of the novel compound 2,2-Dimethylhexa-4,5-dien-3-one. The proposed synthetic route is based on well-established principles of organic chemistry and is expected to be a viable method for obtaining the target molecule. The detailed experimental protocols and predicted characterization data offer a solid starting point for any research group wishing to explore the chemistry and potential applications of this and related allenic ketones. The provided visualizations serve to clarify the procedural flow and the underlying chemical transformation.

References

Technical Guide: Physicochemical Properties of 2,2-Dimethylhexa-4,5-dien-3-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 2,2-Dimethylhexa-4,5-dien-3-one, also known as tert-butyl allenyl ketone. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature and databases, this document also presents a generalized experimental protocol for the synthesis of allenic ketones. Furthermore, a logical workflow for the physicochemical characterization of a novel chemical entity is provided to guide researchers in the comprehensive analysis of such compounds.

Introduction

2,2-Dimethylhexa-4,5-dien-3-one is an organic compound featuring a ketone functional group and an allene moiety. The presence of the sterically hindering tert-butyl group is known to influence the structure and properties of molecules to which it is attached.[1] Allenic ketones are valuable intermediates in organic synthesis.[2][3] This guide aims to collate the available data on 2,2-Dimethylhexa-4,5-dien-3-one and provide a framework for its further study.

Physicochemical Properties

Quantitative experimental data for 2,2-Dimethylhexa-4,5-dien-3-one is not extensively reported. The following table summarizes the basic computed properties available from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem[4] |

| Molecular Weight | 124.18 g/mol | PubChem[5] |

| IUPAC Name | 2,2-dimethylhexa-4,5-dien-3-one | PubChem[4] |

| CAS Number | 13655-77-5 | PubChem[4] |

General Experimental Protocol for the Synthesis of Allenic Ketones

While a specific protocol for the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one is not detailed in the reviewed literature, a general method for the synthesis of α-allenic ketones from homopropargylic alcohols has been described. This approach involves a visible-light-mediated tandem oxidative aryl migration/carbonyl formation reaction. Researchers may adapt this methodology for the synthesis of the target compound.

General Procedure:

-

To a reaction vessel, add the appropriate homopropargylic alcohol precursor.

-

Add a suitable solvent, such as acetonitrile.

-

Introduce a photoredox catalyst and an oxidant (e.g., K₂S₂O₈).

-

Irradiate the reaction mixture with visible light at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Purify the crude product via column chromatography to isolate the desired allenic ketone.

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of 2,2-Dimethylhexa-4,5-dien-3-one.

Logical Workflow for Physicochemical Characterization

Given the limited data on 2,2-Dimethylhexa-4,5-dien-3-one, a structured approach to its full physicochemical characterization is recommended. The following diagram illustrates a logical workflow for this process.

Signaling Pathways and Biological Activity

As of the date of this publication, there is no available information in the scientific literature regarding the biological activity or any associated signaling pathways of 2,2-Dimethylhexa-4,5-dien-3-one. The optional final step in the workflow diagram suggests a starting point for investigating the potential biological relevance of this compound.

Conclusion

2,2-Dimethylhexa-4,5-dien-3-one is a compound for which basic molecular information is available, but comprehensive physicochemical and biological data are lacking. This guide serves to summarize the existing knowledge and provide a strategic framework for future research. The general synthetic and characterization workflows presented herein are intended to facilitate further investigation into this and other novel chemical entities by the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2-Dimethylhexa-4,5-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2,2-Dimethylhexa-4,5-dien-3-one, an α-allenic ketone. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of organic chemistry, spectroscopic data from analogous compounds, and theoretical predictions from computational studies to offer a detailed analysis.

Molecular Structure

2,2-Dimethylhexa-4,5-dien-3-one, with the chemical formula C₈H₁₂O, possesses a unique structure characterized by a ketone functional group adjacent to a terminal allene moiety and a bulky tert-butyl group.[1] The presence of the cumulative double bonds of the allene and the steric hindrance from the tert-butyl group significantly influences the molecule's geometry and reactivity.

The core structure consists of a hexan-3-one backbone. A tert-butyl group is attached to the C2 position, and double bonds are present between C4 and C5, and C5 and C6, forming the allene group.

dot

Caption: Ball-and-stick model of 2,2-Dimethylhexa-4,5-dien-3-one.

Bonding and Hybridization

The bonding in 2,2-Dimethylhexa-4,5-dien-3-one is a combination of sigma (σ) and pi (π) bonds, dictated by the hybridization of the carbon and oxygen atoms.

-

Tert-butyl group (C1, C1a, C1b, and attached hydrogens): The carbon atoms are sp³ hybridized, forming tetrahedral geometries with bond angles of approximately 109.5°.

-

Carbonyl group (C3 and O): The carbonyl carbon (C3) is sp² hybridized, resulting in a trigonal planar geometry with bond angles around 120°. The oxygen atom is also considered sp² hybridized. The C=O bond consists of one σ and one π bond.

-

Allene group (C4, C5, C6): The central carbon of the allene (C5) is sp hybridized, with a linear geometry. The two terminal carbons (C4 and C6) are sp² hybridized. The C=C=C moiety features two perpendicular π systems.

The following diagram illustrates the sigma and pi bonding framework of the molecule.

dot

Caption: Sigma and Pi bonding in 2,2-Dimethylhexa-4,5-dien-3-one.

Predicted Bond Lengths and Angles

While direct experimental data for 2,2-Dimethylhexa-4,5-dien-3-one is unavailable, theoretical calculations using methods like Density Functional Theory (DFT) can provide reliable predictions of its geometric parameters. The table below presents expected values based on typical bond lengths for similar functional groups and computational studies on related molecules.

| Bond | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle | Angle (°) |

| C-C (tert-butyl) | sp³-sp³ | 1.54 | H-C-H | 109.5 |

| C-C(O) | sp³-sp² | 1.51 | C-C-C (tert-butyl) | 109.5 |

| C=O | sp²-sp² | 1.22 | C-C=O | 120 |

| C(O)-C= | sp²-sp² | 1.47 | C-C=C | 120 |

| C=C=C (allene) | sp²=sp=sp² | 1.31 | C=C=C | 180 |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2,2-Dimethylhexa-4,5-dien-3-one based on characteristic values for its functional groups.

Infrared (IR) Spectroscopy

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=C=C | Asymmetric stretch | ~1950 | Medium |

| C=O | Stretch | ~1715 | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

| C-H (sp²) | Stretch | 3000-3100 | Medium |

¹H NMR Spectroscopy

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ (tert-butyl) | 1.1 - 1.3 | Singlet (s) |

| =CH- (allenic) | 5.0 - 5.5 | Doublet (d) |

| =C=CH₂ (terminal allenic) | 4.5 - 5.0 | Doublet (d) |

¹³C NMR Spectroscopy

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (quaternary) | 40 - 50 |

| -C(C H₃)₃ (methyl) | 25 - 30 |

| C =O (carbonyl) | 200 - 210 |

| C =C=C (allenic) | 100 - 115 |

| C=C =C (central allenic) | 205 - 215 |

| C=C=C (terminal allenic) | 75 - 85 |

Experimental Protocols

Proposed Synthesis: Oxidation of 2,2-Dimethylhexa-4,5-dien-3-ol

A common method for the synthesis of α-allenic ketones is the oxidation of the corresponding secondary allenic alcohols.[2]

Reaction Scheme:

Materials:

-

2,2-Dimethylhexa-4,5-dien-3-ol (precursor)

-

Pyridinium chlorochromate (PCC) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure (using PCC):

-

A solution of 2,2-Dimethylhexa-4,5-dien-3-ol (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Pyridinium chlorochromate (PCC) (1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2,2-Dimethylhexa-4,5-dien-3-one.

dot

Caption: Proposed synthetic workflow for 2,2-Dimethylhexa-4,5-dien-3-one.

Characterization Methods

The synthesized product would be characterized using standard spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). The obtained chemical shifts, multiplicities, and integration values would be compared with the predicted values.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The presence of the characteristic absorption bands for the carbonyl and allene functional groups would be verified.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Conclusion

This technical guide has provided a detailed theoretical and predictive analysis of the molecular structure and bonding of 2,2-Dimethylhexa-4,5-dien-3-one. While experimental data for this specific compound is scarce, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and scientists. The proposed synthetic and characterization protocols provide a practical framework for the future experimental investigation of this interesting α-allenic ketone. Further computational studies would be invaluable in refining the predicted data and providing deeper insights into the electronic properties and reactivity of this molecule.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylhexa-4,5-dien-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylhexa-4,5-dien-3-one is an organic compound featuring a ketone, a tert-butyl group, and a terminal allene moiety. The unique allenic functionality, with its cumulated double bonds, imparts specific spectroscopic characteristics that are crucial for its identification and characterization. This guide provides a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with hypothetical experimental protocols for their acquisition.

Predicted Spectroscopic Data

The predicted spectroscopic data for 2,2-Dimethylhexa-4,5-dien-3-one is summarized in the following tables. These predictions are derived from established chemical shift ranges, correlation tables, and fragmentation patterns of the constituent functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.2 | t | 1H | =C=H |

| ~4.7 | d | 2H | C=C=CH₂ |

| ~1.2 | s | 9H | -C(CH₃ )₃ |

Note: The signals for the allenic protons may exhibit long-range coupling.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C =O (Ketone) |

| ~200 | =C =C |

| ~90 | =C=C H₂ |

| ~80 | C =C=CH₂ |

| ~45 | C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (tert-butyl) |

| ~1950 | Medium | C=C=C asymmetric stretch (Allene) |

| ~1715 | Strong | C=O stretch (Ketone)[1][2][3] |

| ~1370 | Medium | C-H bend (tert-butyl) |

| ~850 | Strong | =C=CH₂ out-of-plane bend |

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 124 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M - C₃H₅]⁺ (Loss of allenyl radical) |

| 69 | Moderate | [C₅H₉]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 41 | High | [C₃H₅]⁺ (Propargyl/allenyl cation) |

Experimental Protocols

The following are hypothetical, yet standard, protocols for the acquisition of spectroscopic data for 2,2-Dimethylhexa-4,5-dien-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dimethylhexa-4,5-dien-3-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of neat 2,2-Dimethylhexa-4,5-dien-3-one directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: ATR

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000-400 cm⁻¹

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface to ensure analysis of a pure compound.

-

GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.

-

-

Mass Analysis:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 35-300

-

-

Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern. Compare with spectral libraries if available.

Visualizations

Experimental Workflow

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Functional Groups to Spectral Data

Caption: Correlation of functional groups to spectral features.

References

Navigating the Unknown: A Technical Guide to the Stability and Handling of 2,2-Dimethylhexa-4,5-dien-3-one

Introduction

2,2-Dimethylhexa-4,5-dien-3-one is a fascinating molecule characterized by a sterically hindered ketone and a terminal allene functional group. Allenic ketones, in general, are recognized as versatile and highly reactive intermediates in organic synthesis.[1][2] Their utility in forming complex molecular architectures through reactions like Michael additions, cycloadditions, and various cascade reactions underscores their inherent reactivity.[1][3] This reactivity, however, also suggests potential stability challenges that necessitate careful handling and storage protocols. This document aims to provide a thorough, albeit inferred, guide to the safe handling, storage, and stability of 2,2-Dimethylhexa-4,5-dien-3-one.

Chemical and Physical Properties

Quantitative experimental data for 2,2-Dimethylhexa-4,5-dien-3-one is sparse. The following table summarizes the basic computed properties available from public databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem[4] |

| Molecular Weight | 124.18 g/mol | PubChem[4] |

| IUPAC Name | 2,2-dimethylhexa-4,5-dien-3-one | PubChem[4] |

| CAS Number | Not Available |

Stability and Reactivity Profile

The stability of 2,2-Dimethylhexa-4,5-dien-3-one is intrinsically linked to the reactivity of its allenic ketone moiety.

General Stability:

-

Thermal Stability: While specific data is unavailable, some allenic ketones are noted to be stable at room temperature in inert solvents like toluene.[3] However, the potential for thermal decomposition or rearrangement, especially in the presence of catalysts or impurities, should be considered.

-

Light Sensitivity: As with many unsaturated organic compounds, prolonged exposure to light may induce polymerization or degradation. It is advisable to store the compound in amber vials or otherwise protected from light.

-

Air and Moisture: The reactivity of the allene group may make it susceptible to oxidation or reaction with atmospheric moisture, particularly under non-neutral pH conditions. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Reactivity: Allenic ketones are known to be electrophilic at the central carbon of the allene and the carbonyl carbon. They are susceptible to:

-

Nucleophilic Attack: Allenic ketones readily undergo Michael addition with a variety of nucleophiles.[1]

-

Cycloaddition Reactions: They are known to participate in phosphine-catalyzed cycloaddition reactions.[3]

-

Dimerization: Some aryl allenyl ketones have been shown to dimerize in the presence of a phosphine catalyst.[3] This suggests a potential pathway for decomposition or byproduct formation during storage or handling.

-

Rearrangement: The allene functionality can potentially undergo rearrangement under acidic, basic, or thermal conditions.

The following diagram illustrates the general reactivity of 1,2-allenic ketones.

Handling and Storage Precautions

Given the likely flammable and reactive nature of 2,2-Dimethylhexa-4,5-dien-3-one, the following handling and storage precautions, largely based on data for the isomeric compound 2,5-Dimethyl-2,4-hexadiene, are recommended.

| Precaution Category | Recommendation |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, flame-retardant lab coat, nitrile or neoprene gloves. |

| Engineering Controls | Work in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use only non-sparking tools. Take precautionary measures against static discharge. Ground and bond containers when transferring material. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |

| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. |

| Fire Safety | Flammable liquid. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Vapors may form explosive mixtures with air. |

Experimental Protocols

No specific experimental protocols involving 2,2-Dimethylhexa-4,5-dien-3-one have been identified. The following is a general workflow for the safe handling of a reactive, flammable liquid in a research setting.

Quantitative Stability Data

There is currently no published quantitative data on the stability of 2,2-Dimethylhexa-4,5-dien-3-one.

| Data Point | Value |

| Decomposition Rate | Not Available |

| Shelf Life | Not Available |

| Half-life in Solution | Not Available |

It is recommended that users perform small-scale, controlled experiments to determine the stability of this compound under their specific experimental conditions.

Biological Activity and Signaling Pathways

To date, no biological activity or involvement in signaling pathways has been reported for 2,2-Dimethylhexa-4,5-dien-3-one in the public domain. Consequently, a diagram of signaling pathways cannot be provided.

Conclusion

2,2-Dimethylhexa-4,5-dien-3-one is a compound with significant potential for synthetic applications due to its reactive allenic ketone functionality. However, this same reactivity necessitates a cautious and well-informed approach to its handling and storage. In the absence of direct experimental data, researchers must rely on an understanding of the general behavior of allenic ketones and safety protocols for analogous compounds. The recommendations in this guide—including the use of appropriate personal protective equipment, engineering controls, and inert atmosphere techniques—are designed to mitigate the risks associated with this potentially unstable and flammable compound. Rigorous risk assessment and small-scale preliminary experiments are paramount for anyone intending to work with 2,2-Dimethylhexa-4,5-dien-3-one.

References

An In-depth Technical Guide on the Known Isomers of 2,2-Dimethylhexa-4,5-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,2-Dimethylhexa-4,5-dien-3-one and its Isomers

2,2-Dimethylhexa-4,5-dien-3-one, a molecule with the chemical formula C₈H₁₂O, possesses a unique allenic ketone functional group. The presence of a bulky tert-butyl group adjacent to the carbonyl function introduces significant steric hindrance, which can influence its reactivity and stability.

Isomers of 2,2-Dimethylhexa-4,5-dien-3-one can be broadly categorized as constitutional isomers and stereoisomers. Constitutional isomers have the same molecular formula but different connectivity of atoms. Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. Due to the chiral axis of the allene group, 2,2-Dimethylhexa-4,5-dien-3-one can exist as enantiomers.

A search of chemical databases reveals the existence of the parent compound, 2,2-Dimethylhexa-4,5-dien-3-one[1]. However, specific literature detailing its synthesis and properties is scarce. Several constitutional isomers with varying positions of the double bonds are listed in databases like PubChem, but they lack associated experimental data.

Potential Isomers of Interest

Based on the molecular formula C₈H₁₂O, several constitutional isomers of 2,2-Dimethylhexa-4,5-dien-3-one can be postulated. Some of these are listed in public databases, although without detailed characterization.

Table 1: Potential Constitutional Isomers of 2,2-Dimethylhexa-4,5-dien-3-one

| IUPAC Name | CAS Number | Molecular Formula | Structure |

| 2,2-Dimethylhexa-4,5-dien-3-one | Not Available | C₈H₁₂O | CC(C)(C)C(=O)C=C=C |

| 2,5-Dimethylhexa-1,4-dien-3-one | 10599-23-2 | C₈H₁₂O | CC(=C)C(=O)C=C(C)C |

| 2,2-Dimethylhex-4-yn-3-one | Not Available | C₈H₁₂O | CC#CC(=O)C(C)(C)C |

| 3,3-Dimethylhex-4-en-2-one | Not Available | C₈H₁₂O | CC=CC(C)(C)C(=O)C |

| 4,4-Dimethylhex-5-en-3-one | Not Available | C₈H₁₂O | C=CC(C)(C)C(=O)CC |

Note: The availability of experimental data for these isomers is limited.

Synthetic Approaches and Challenges

The synthesis of sterically hindered allenic ketones like 2,2-Dimethylhexa-4,5-dien-3-one presents considerable challenges. A study on the synthesis of the structurally similar 4-tert-butyl-2,2,6-trimethyl-4,5-heptadien-3-one highlighted the difficulties in its preparation. The reaction of the corresponding lithium acetylide with pivaloyl chloride yielded complex mixtures with little to no desired product, suggesting that standard acylation methods may not be effective for such hindered systems[2].

General synthetic routes to allenic ketones could potentially be adapted for the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one and its isomers. These methods often involve:

-

Oxidation of Homopropargyl Alcohols: This is a common method for preparing allenic ketones.

-

Rearrangement of Propargyl Esters: Certain propargyl esters can undergo rearrangement to form allenic ketones.

-

Wittig-type Reactions: Reactions of acyl chlorides with specific phosphorus ylides can yield allenes.

A potential synthetic workflow for a generic allenic ketone is depicted below.

Figure 1. A generalized synthetic workflow for allenic ketones.

Characterization Techniques

The characterization of 2,2-Dimethylhexa-4,5-dien-3-one and its isomers would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of the carbon skeleton and the position of the double and triple bonds. The characteristic chemical shifts of the allenic carbons (around 200 ppm for the central carbon and 90-110 ppm for the terminal carbons) would be a key indicator.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the cumulative double bonds of the allene group, typically in the range of 1950-1970 cm⁻¹. The carbonyl stretch would appear around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the isomers. Fragmentation patterns could provide further structural information.

Biological Significance and Future Directions

The biological activities of 2,2-Dimethylhexa-4,5-dien-3-one and its isomers have not been reported. Allenic compounds, in general, are known to exhibit a range of biological activities, including as enzyme inhibitors and antimicrobial agents. The unique electronic and steric properties of 2,2-Dimethylhexa-4,5-dien-3-one could make it and its isomers interesting candidates for biological screening.

Given the current lack of information, future research should focus on:

-

Development of robust synthetic routes to 2,2-Dimethylhexa-4,5-dien-3-one and its isomers.

-

Thorough spectroscopic characterization of the synthesized isomers to build a comprehensive data library.

-

Investigation of the biological activities of these compounds, which could uncover novel therapeutic leads.

-

Computational studies to predict the properties and reactivity of these isomers to guide experimental work.

The relationship between the synthesis, characterization, and potential application of these compounds can be visualized as a logical flow.

Figure 2. Logical workflow for the study of novel chemical entities.

Conclusion

This technical guide has highlighted the significant knowledge gap concerning the isomers of 2,2-Dimethylhexa-4,5-dien-3-one. While the parent molecule is known, there is a dearth of information regarding its synthesis, the existence and preparation of its isomers, and their potential applications. The steric hindrance posed by the t-butyl group likely contributes to the synthetic challenges. Future research efforts directed at the synthesis and characterization of these compounds are necessary to unlock their scientific and potentially therapeutic value. The methodologies and logical workflows presented here provide a framework for guiding such future investigations.

References

The Enigmatic Allenic Ketone: An In-depth Look at 2,2-Dimethylhexa-4,5-dien-3-one

An extensive review of available scientific literature and chemical databases reveals a significant gap in the documented history and experimental data for 2,2-Dimethylhexa-4,5-dien-3-one. While its existence is noted in chemical registries, detailed information regarding its discovery, synthesis, and biological activity remains largely unpublished.

This technical guide aims to provide a comprehensive overview of what is known about this allenic ketone and to contextualize its potential properties and synthetic pathways based on the broader understanding of related compounds. However, it is crucial for the reader to note that specific experimental protocols, quantitative data, and biological signaling pathways for 2,2-Dimethylhexa-4,5-dien-3-one are not available in the current body of scientific literature.

Introduction to Allenic Ketones

Allenic ketones are a class of organic compounds characterized by the presence of an allene functional group (C=C=C) adjacent to a carbonyl group (C=O). This unique structural motif imparts distinct chemical reactivity, making them valuable intermediates in organic synthesis. The cumulated double bonds of the allene are perpendicular to each other, which can lead to axial chirality.

Physicochemical Properties of 2,2-Dimethylhexa-4,5-dien-3-one

Based on its chemical structure, several physicochemical properties can be predicted. However, experimentally determined values are not publicly available.

Table 1: Predicted Physicochemical Properties of 2,2-Dimethylhexa-4,5-dien-3-one

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₂O | - |

| Molecular Weight | 124.18 g/mol | - |

| XLogP3 | 1.9 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 1 | - |

| Rotatable Bond Count | 1 | - |

| Exact Mass | 124.088815 g/mol | - |

| Topological Polar Surface Area | 17.1 Ų | - |

Note: These values are computationally predicted and have not been experimentally verified.

Potential Synthetic Pathways

While a specific, documented synthesis for 2,2-Dimethylhexa-4,5-dien-3-one is not available, general methods for the synthesis of allenic ketones can be proposed. A plausible approach would involve the oxidation of a corresponding allenic alcohol.

Conceptual Experimental Workflow: Oxidation of 2,2-Dimethylhexa-4,5-dien-3-ol

This hypothetical workflow outlines the general steps that would be involved in the synthesis of the target compound from its corresponding alcohol.

Caption: A conceptual workflow for the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one.

Detailed Hypothetical Protocol:

-

Starting Material: The synthesis would commence with 2,2-dimethylhexa-4,5-dien-3-ol.

-

Oxidation: The alcohol would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent. Common reagents for this type of transformation include pyridinium chlorochromate (PCC) or conditions for a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine). The reaction would likely be carried out at low temperatures to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture would be quenched and subjected to an aqueous work-up to remove the oxidizing agent and other water-soluble byproducts.

-

Extraction: The aqueous layer would be extracted with an organic solvent to isolate the crude product.

-

Drying and Concentration: The combined organic layers would be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure.

-

Purification: The crude product would then be purified using a technique such as column chromatography on silica gel to yield the pure 2,2-Dimethylhexa-4,5-dien-3-one.

-

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data

Without experimental data, we can only predict the characteristic signals that would be observed in the spectra of 2,2-Dimethylhexa-4,5-dien-3-one.

Table 2: Predicted Spectroscopic Data for 2,2-Dimethylhexa-4,5-dien-3-one

| Technique | Predicted Signals |

| ¹H NMR | - Singlet for the six protons of the two methyl groups on the α-carbon.- Signals in the vinylic region for the protons of the allene group. |

| ¹³C NMR | - Signal for the carbonyl carbon.- Characteristic signal for the central carbon of the allene (C=C =C).- Signals for the other sp² and sp³ hybridized carbons. |

| IR Spectroscopy | - Strong absorption band for the C=O stretch.- Characteristic absorption band for the C=C=C stretch of the allene. |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight of the compound. |

Potential Biological Activity and Signaling Pathways

The biological activity of 2,2-Dimethylhexa-4,5-dien-3-one has not been investigated. However, some allenic compounds have been shown to exhibit interesting biological properties, including acting as enzyme inhibitors. The reactivity of the allenic ketone functionality could potentially allow for covalent interactions with biological nucleophiles, such as cysteine residues in proteins.

Hypothetical Signaling Pathway Interaction

Given the electrophilic nature of the α,β-unsaturated ketone-like system within the allene structure, one could speculate on its potential to interact with cellular signaling pathways that are sensitive to electrophiles. For instance, it could potentially modulate pathways involving redox-sensitive transcription factors.

Caption: A hypothetical interaction of the compound with a target protein.

This diagram illustrates a speculative mechanism where the compound could covalently modify a target protein, leading to the modulation of a downstream signaling pathway and ultimately a biological response. It is important to reiterate that this is a purely hypothetical scenario and is not based on experimental evidence for this specific molecule.

Conclusion and Future Directions

An In-depth Technical Guide to 2,2-Dimethylhexa-4,5-dien-3-one

This technical guide provides a comprehensive overview of 2,2-Dimethylhexa-4,5-dien-3-one, an allenic ketone of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical identifiers, physical and chemical properties, and provides a general experimental protocol for its synthesis.

Chemical Identity and Identifiers

2,2-Dimethylhexa-4,5-dien-3-one is a ketone featuring a cumulene functional group, specifically an allene, which is characterized by two consecutive carbon-carbon double bonds. Its systematic IUPAC name is 2,2-dimethylhexa-4,5-dien-3-one.[1] The structure consists of a hexan-3-one backbone with two methyl groups at the 2-position and allenic double bonds at the 4 and 5-positions.

| Identifier Type | Value |

| PubChem CID | 12721531[1] |

| Molecular Formula | C₈H₁₂O[1] |

| IUPAC Name | 2,2-dimethylhexa-4,5-dien-3-one[1] |

| InChI | InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h5H,1,4H2,2-3H3[1] |

| InChIKey | UBEBFLARCVORDQ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C=C=CC(=O)C(C)(C)C[1] |

Note: A specific CAS Number for 2,2-Dimethylhexa-4,5-dien-3-one has not been readily identified in public databases.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 2,2-Dimethylhexa-4,5-dien-3-one. These values are predicted and have not been experimentally verified.

| Property | Value |

| Molecular Weight | 124.18 g/mol [1] |

| XLogP3 | 1.8[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 2[1] |

| Exact Mass | 124.088815 g/mol [1] |

| Monoisotopic Mass | 124.088815 g/mol [1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Heavy Atom Count | 9[1] |

| Complexity | 188[1] |

Experimental Protocols

General Synthesis of α-Allenic Ketones from Homopropargylic Alcohols

This protocol describes a conceptual workflow for the synthesis of α-allenic ketones. The specific reagents and reaction conditions would need to be optimized for the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one.

Caption: Generalized workflow for the synthesis of α-allenic ketones.

Safety and Handling

Specific safety and handling data for 2,2-Dimethylhexa-4,5-dien-3-one are not available. Therefore, it is recommended to handle this compound with the same precautions as other potentially hazardous ketones and unsaturated compounds. General safety precautions for related compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or outdoors.

-

Handling: Avoid breathing mist or vapors. Wash skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

The following diagram illustrates a logical workflow for handling a chemical with unknown specific safety data, based on general laboratory safety principles.

Caption: General laboratory workflow for handling chemicals.

Spectroscopic Data

Concluding Remarks

2,2-Dimethylhexa-4,5-dien-3-one is a sparsely documented allenic ketone. While its basic chemical identifiers and computed properties can be found, a significant lack of experimental data, including a confirmed CAS number and spectroscopic information, exists in the public domain. The synthesis of this compound would likely follow general procedures for the preparation of α-allenic ketones. Due to the absence of specific safety data, it is imperative to handle this chemical with a high degree of caution, employing standard laboratory safety protocols for potentially hazardous substances. Further research is required to fully characterize the physical, chemical, and biological properties of this compound.

References

A Theoretical Exploration of 2,2-Dimethylhexa-4,5-dien-3-one: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides a comprehensive theoretical framework for the computational study of 2,2-Dimethylhexa-4,5-dien-3-one, an allenic ketone of interest in synthetic chemistry and drug development. In the absence of specific experimental or computational literature for this molecule, this whitepaper outlines a robust, theory-based approach for characterizing its structural, spectroscopic, and electronic properties using established computational chemistry protocols. This document is intended to guide researchers, scientists, and drug development professionals in the theoretical investigation of this and similar allenic ketone systems.

Introduction

Allenic ketones are a class of organic compounds characterized by the presence of an allene group adjacent to a carbonyl functionality. This unique structural motif imparts distinct chemical reactivity and spectroscopic signatures. 2,2-Dimethylhexa-4,5-dien-3-one, with its sterically hindered carbonyl group and terminal allene, presents an interesting case for theoretical analysis. Computational chemistry offers a powerful, non-destructive means to elucidate the molecule's conformational landscape, vibrational modes, electronic structure, and potential reactivity, providing insights that can guide synthetic efforts and inform structure-activity relationship studies.

Molecular Structure and Conformational Analysis

The initial step in the computational study of 2,2-Dimethylhexa-4,5-dien-3-one involves a thorough exploration of its potential energy surface to identify stable conformers. Due to the rotational freedom around the single bonds, several conformers may exist.

A detailed conformational analysis of ketones can be performed using quantum chemical calculations.[1][2][3] The relative energies of these conformers are crucial for understanding the molecule's behavior at room temperature.

Computational Protocol for Conformational Analysis

A typical workflow for identifying low-energy conformers is as follows:

-

Initial Structure Generation: The 3D structure of 2,2-Dimethylhexa-4,5-dien-3-one is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a low-level theory (e.g., molecular mechanics with a suitable force field) to explore the potential energy surface.

-

Geometry Optimization: The resulting unique conformers are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE corrections, to determine their relative populations at a given temperature.

Expected Data from Conformational Analysis

The primary output of this analysis would be a table summarizing the relative energies and key geometrical parameters of the stable conformers.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-O4) (°) | Dipole Moment (Debye) |

| 1 | 0.00 | value | value |

| 2 | value | value | value |

| 3 | value | value | value |

Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.[4]

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of 2,2-Dimethylhexa-4,5-dien-3-one can be predicted from the harmonic frequency calculations performed on the optimized geometry of the most stable conformer.[5] These calculations provide the vibrational frequencies and their corresponding intensities.

Experimental Protocol (Computational):

-

Geometry Optimization: The molecular geometry is optimized at a suitable level of theory, commonly a DFT functional like B3LYP with a basis set such as 6-31G(d).

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies.

-

Spectral Simulation: The calculated frequencies and intensities are convoluted with a Lorentzian or Gaussian function to generate a simulated spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | value | value | value | value | C=O stretch |

| ν₂ | value | value | value | value | C=C=C asymmetric stretch |

| ν₃ | value | value | value | value | C-H stretch |

| ... | ... | ... | ... | ... | ... |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C chemical shifts of a molecule with a high degree of accuracy.[6][7]

Experimental Protocol (Computational):

-

Geometry Optimization: An accurate equilibrium geometry is obtained, typically using DFT.

-

NMR Calculation: The NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method.

-

Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

| Atom | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm) |

| C1 | value | value |

| C2 | value | value |

| ... | ... | ... |

| H1 | value | value |

| H2 | value | value |

| ... | ... | ... |

Electronic Properties and Reactivity

The electronic properties of 2,2-Dimethylhexa-4,5-dien-3-one, such as the energies of the frontier molecular orbitals (HOMO and LUMO), provide insights into its reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

The reactivity of α,β-unsaturated carbonyl compounds is a well-studied area.[8][9] Computational studies on similar systems can elucidate reaction mechanisms.[10] For instance, the allenic system in 2,2-Dimethylhexa-4,5-dien-3-one could be susceptible to nucleophilic attack.

Experimental Protocol (Computational) for Reactivity Studies:

-

Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are fully optimized.

-

Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products.

-

Frequency Calculation: Frequency calculations are performed on all stationary points to characterize them (minima or transition states) and to obtain ZPVE corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the desired reactants and products.

-

Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.

| Parameter | Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | value | 0.0 |

| Transition State | value | value |

| Product | value | value |

Conclusion

This whitepaper has outlined a comprehensive computational chemistry approach for the in-depth study of 2,2-Dimethylhexa-4,5-dien-3-one. By employing the detailed methodologies for conformational analysis, spectroscopic prediction, and reactivity assessment, researchers can gain significant insights into the fundamental properties of this and related allenic ketones. The theoretical data generated from such studies will be invaluable for guiding future experimental work in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. esports.bluefield.edu - Computational Spectroscopy Of Organic Compounds Us [esports.bluefield.edu]

- 5. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 8. books.rsc.org [books.rsc.org]

- 9. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of 2,2-Dimethylhexa-4,5-dien-3-one: Laboratory Methods and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2,2-Dimethylhexa-4,5-dien-3-one, a valuable allenic ketone intermediate in organic synthesis. The methods outlined below are based on established chemical transformations and provide a framework for the preparation and purification of this target compound. Two primary synthetic routes are presented, each involving a two-step sequence starting from commercially available materials.

Introduction

2,2-Dimethylhexa-4,5-dien-3-one, also known as tert-butyl allenyl ketone, is a reactive intermediate possessing both a sterically hindered ketone and a terminal allene functional group. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The protocols detailed herein describe its synthesis via the oxidation of a precursor secondary alcohol, which is prepared by the addition of an allenic nucleophile to pivalaldehyde.

Synthetic Strategies

The synthesis of 2,2-Dimethylhexa-4,5-dien-3-one is approached via a two-step process:

-

Formation of the Precursor Alcohol: Synthesis of 2,2-Dimethylhexa-4,5-dien-3-ol through the Grignard reaction of allenylmagnesium bromide with pivalaldehyde.

-

Oxidation to the Ketone: Conversion of the secondary allenic alcohol to the target ketone using either a Swern oxidation or a Dess-Martin periodinane (DMP) oxidation.

These two oxidation methods are presented to offer flexibility based on available laboratory reagents, desired reaction conditions, and scale.

Method 1: Synthesis via Swern Oxidation

This method is a widely used and reliable procedure for the mild oxidation of secondary alcohols to ketones.

Experimental Workflow

Experimental Protocol: Synthesis of 2,2-Dimethylhexa-4,5-dien-3-ol

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask, and a small crystal of iodine is added. A solution of propargyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the remaining propargyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent, which exists predominantly as allenylmagnesium bromide.

-

Reaction with Pivalaldehyde: The Grignard reagent solution is cooled to -78 °C (dry ice/acetone bath). A solution of pivalaldehyde (1.1 eq.) in anhydrous THF is added dropwise over 30 minutes.

-

Reaction Quench and Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2,2-Dimethylhexa-4,5-dien-3-ol.

Experimental Protocol: Swern Oxidation

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C.

-

Activation of DMSO: A solution of oxalyl chloride (1.5 eq.) in CH₂Cl₂ is added dropwise to a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in CH₂Cl₂ at -78 °C. The mixture is stirred for 15 minutes.

-

Addition of Alcohol: A solution of 2,2-Dimethylhexa-4,5-dien-3-ol (1.0 eq.) in CH₂Cl₂ is added dropwise to the activated DMSO solution at -78 °C. The reaction is stirred for 30 minutes.

-

Addition of Base: Triethylamine (5.0 eq.) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for another 30 minutes and then allowed to warm to room temperature.

-

Workup and Purification: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 2,2-Dimethylhexa-4,5-dien-3-one.

Method 2: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

DMP oxidation is a very mild and selective method for oxidizing alcohols to ketones, often favored for sensitive substrates.

Experimental Workflow

Experimental Protocol: Synthesis of 2,2-Dimethylhexa-4,5-dien-3-ol

The protocol for the synthesis of the precursor alcohol is the same as described in Method 1.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a solution of 2,2-Dimethylhexa-4,5-dien-3-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of DMP: Dess-Martin periodinane (1.2 eq.) is added to the solution in one portion at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the layers are clear. The layers are separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 2,2-Dimethylhexa-4,5-dien-3-one.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2,2-Dimethylhexa-4,5-dien-3-one. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Reactants | Product | Reagents and Conditions | Typical Yield (%) |

| 1. Grignard Reaction | Propargyl bromide, Mg, Pivalaldehyde | 2,2-Dimethylhexa-4,5-dien-3-ol | THF, -78 °C to rt | 60-75 |

| 2a. Swern Oxidation | 2,2-Dimethylhexa-4,5-dien-3-ol | 2,2-Dimethylhexa-4,5-dien-3-one | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | 85-95 |

| 2b. DMP Oxidation | 2,2-Dimethylhexa-4,5-dien-3-ol | 2,2-Dimethylhexa-4,5-dien-3-one | Dess-Martin Periodinane, CH₂Cl₂, rt | 90-98 |

Spectroscopic Data for 2,2-Dimethylhexa-4,5-dien-3-one (Expected):

| Type | Data |

| ¹H NMR | δ (ppm): ~5.3-5.5 (m, 1H, C=C=CH), ~4.7-4.9 (m, 2H, C=C=CH₂), ~1.2 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~210 (C=O), ~208 (C=C=CH₂), ~95 (C=C=CH), ~80 (C=C=CH₂), ~45 (quaternary C), ~26 (C(CH₃)₃) |

| IR (neat) | ν (cm⁻¹): ~1960 (C=C=C stretch, characteristic for allenes), ~1685 (C=O stretch) |

| MS (EI) | m/z (%): Expected molecular ion peak and fragmentation pattern corresponding to the loss of the tert-butyl group. |

Concluding Remarks

The synthetic methods described provide robust and adaptable protocols for the laboratory-scale preparation of 2,2-Dimethylhexa-4,5-dien-3-one. The choice between Swern and Dess-Martin oxidation will depend on the specific requirements of the research, including substrate sensitivity, reagent availability, and desired scale of the reaction. Proper handling of air- and moisture-sensitive reagents is crucial for the success of the Grignard reaction, and appropriate safety precautions should be taken when working with all chemicals, particularly the malodorous byproducts of the Swern oxidation. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.

Application Notes and Protocols for Cycloaddition Reactions of 2,2-Dimethylhexa-4,5-dien-3-one

Disclaimer: Extensive literature searches did not yield specific examples of cycloaddition reactions involving 2,2-Dimethylhexa-4,5-dien-3-one. The following application notes and protocols are based on the known reactivity of analogous allenyl ketones and are intended to serve as a starting point for experimental investigation.

Introduction

2,2-Dimethylhexa-4,5-dien-3-one is an allenic ketone, a class of compounds known to participate in various cycloaddition reactions. The presence of both an electron-deficient allenic system and a ketone carbonyl group allows for a range of pericyclic reactions, primarily [4+2] Diels-Alder and [2+2] photocycloadditions. These reactions are powerful tools for the synthesis of complex cyclic and bicyclic structures, which are valuable scaffolds in medicinal chemistry and drug development. This document provides an overview of the expected reactivity of 2,2-Dimethylhexa-4,5-dien-3-one in these cycloaddition reactions and offers general experimental protocols based on analogous systems.

Predicted Reactivity and Reaction Pathways

Based on the functionalities present in 2,2-Dimethylhexa-4,5-dien-3-one, two primary modes of cycloaddition are anticipated:

-

[4+2] Diels-Alder Reactions: The terminal double bond of the allene can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the adjacent ketone group activates the allene for this type of reaction. Both thermal and Lewis acid-catalyzed conditions can be employed.

-

[2+2] Photocycloadditions: Upon photochemical excitation, the allene can undergo a [2+2] cycloaddition with an alkene. These reactions typically proceed through a triplet diradical intermediate.

The general schemes for these reactions are depicted below.

Caption: Predicted cycloaddition pathways for 2,2-Dimethylhexa-4,5-dien-3-one.

Application Note 1: [4+2] Diels-Alder Cycloadditions

The allene moiety of 2,2-Dimethylhexa-4,5-dien-3-one is expected to function as a dienophile in Diels-Alder reactions. The adjacent electron-withdrawing ketone group activates the C4=C5 double bond for reaction with electron-rich dienes. Both cyclic and acyclic dienes can potentially be used as reaction partners.

Potential Diene Reaction Partners:

-

Cyclic Dienes: Cyclopentadiene, furan, and their derivatives are highly reactive dienes that are expected to yield bicyclic adducts.

-

Acyclic Dienes: Simple acyclic dienes like isoprene and 2,3-dimethyl-1,3-butadiene are also potential reaction partners.

Stereoselectivity:

The stereochemical outcome of the Diels-Alder reaction is governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions. However, the steric bulk of the gem-dimethyl group on the allenyl ketone may influence the endo/exo selectivity.

Lewis Acid Catalysis:

Lewis acids such as EtAlCl₂, Bi(OTf)₃, and others can be employed to enhance the reactivity of the allenyl ketone and potentially improve the diastereoselectivity of the cycloaddition.[1][2] Lewis acids coordinate to the carbonyl oxygen, further lowering the LUMO of the dienophile and accelerating the reaction.

Table 1: Predicted Outcomes for Diels-Alder Reactions

| Diene | Predicted Product | Potential Catalyst | Expected Selectivity |

| Cyclopentadiene | Bridged bicyclic ketone | None or Lewis Acid (e.g., EtAlCl₂) | Endo favored |

| Furan | Oxabicyclic ketone | None or Lewis Acid (e.g., Bi(OTf)₃) | Endo favored |

| Isoprene | Substituted cyclohexene | Lewis Acid (e.g., EtAlCl₂) | Regio- and stereoisomers possible |

Experimental Protocol 1: General Procedure for Thermal [4+2] Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific dienes.

Materials:

-

2,2-Dimethylhexa-4,5-dien-3-one

-

Diene (e.g., cyclopentadiene, freshly cracked)

-

Anhydrous solvent (e.g., toluene, xylenes)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2,2-Dimethylhexa-4,5-dien-3-one (1.0 eq).

-

Dissolve the ketone in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

-

Add the diene (1.5-3.0 eq). For volatile dienes like cyclopentadiene, it is advisable to cool the reaction mixture before addition.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a thermal Diels-Alder reaction.

Application Note 2: [2+2] Photocycloadditions

Photochemical [2+2] cycloaddition is another viable pathway for the functionalization of 2,2-Dimethylhexa-4,5-dien-3-one. In this reaction, the allene undergoes cycloaddition with an alkene upon irradiation with UV light. The reaction typically proceeds through the formation of a triplet diradical intermediate, which can lead to a mixture of stereoisomers.

Potential Alkene Reaction Partners:

-

Electron-rich alkenes: Enol ethers and enamines are generally good partners in these reactions.

-

Electron-deficient alkenes: Acrylates and acrylonitrile can also be used.

-

Unactivated alkenes: Simple alkenes may also react, though potentially with lower efficiency.

Regioselectivity:

The regioselectivity of the [2+2] photocycloaddition can be influenced by steric and electronic factors. The formation of the more stable diradical intermediate will likely dictate the major regioisomer.

Use of Photosensitizers:

For alkenes that do not absorb UV light efficiently, a triplet photosensitizer such as acetone or benzophenone can be used. The sensitizer absorbs the light and transfers the energy to the allenyl ketone, promoting it to the reactive triplet state.

Table 2: Predicted Outcomes for [2+2] Photocycloadditions

| Alkene | Predicted Product | Photosensitizer | Expected Outcome |

| Ethyl vinyl ether | Substituted cyclobutane | Potentially none (or acetone) | Mixture of regio- and stereoisomers |

| Acrylonitrile | Substituted cyclobutane | Potentially none (or benzophenone) | Mixture of regio- and stereoisomers |

| Cyclohexene | Bicyclic adduct | Acetone or benzophenone | Mixture of stereoisomers |

Experimental Protocol 2: General Procedure for [2+2] Photocycloaddition

Safety Note: UV radiation is harmful. Use appropriate shielding and eye protection.

Materials:

-

2,2-Dimethylhexa-4,5-dien-3-one

-

Alkene

-

Photoreactor (e.g., Rayonet reactor with appropriate wavelength lamps)

-

Quartz or Pyrex reaction vessel

-

Anhydrous, degassed solvent (e.g., acetonitrile, acetone)

-

Photosensitizer (optional, e.g., benzophenone)

Procedure:

-

In a quartz or Pyrex reaction vessel, dissolve 2,2-Dimethylhexa-4,5-dien-3-one (1.0 eq) and the alkene (2.0-5.0 eq) in the chosen solvent. If a photosensitizer is used, add it at this stage (typically 0.1-0.3 eq).

-

Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

-

Seal the reaction vessel and place it in the photoreactor.

-

Irradiate the reaction mixture at room temperature or with cooling. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed or no further conversion is observed, stop the irradiation.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a [2+2] photocycloaddition reaction.

Conclusion

While specific literature on the cycloaddition reactions of 2,2-Dimethylhexa-4,5-dien-3-one is not currently available, its structure suggests a rich potential for participating in both [4+2] Diels-Alder and [2+2] photocycloaddition reactions. The protocols and application notes provided here, based on the established reactivity of similar allenyl ketones, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound. Experimental validation and optimization will be crucial to determine the precise reactivity, selectivity, and scope of these transformations.

References

Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan moieties are significant structural motifs in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The versatile nature of the furan ring allows it to serve as a scaffold in the design of novel therapeutics, often enhancing binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[3] This document provides detailed protocols for the synthesis of substituted furan derivatives via the metal-catalyzed cycloisomerization of 2,2-dimethylhexa-4,5-dien-3-one, an allenyl ketone. This method offers an efficient route to highly substituted and functionalized furans, which are valuable intermediates in drug discovery and development.[4]

Reaction Mechanism and Optimization

The synthesis of furan derivatives from allenyl ketones, such as 2,2-dimethylhexa-4,5-dien-3-one, is efficiently achieved through a metal-catalyzed cycloisomerization reaction. The proposed mechanism involves an initial activation of the allenyl ketone by a metal catalyst, typically a cationic gold(I) complex, leading to a cascade transformation that includes a[1][4]-alkyl shift. This key step allows for the formation of fully carbon-substituted furans.[4]

Several catalysts have been evaluated for this transformation. While gold(I) and gold(III) halides show low efficacy, cationic gold(I) complexes have been found to provide nearly quantitative yields. Other metal salts, such as Pt(II), Pt(IV), and Pd(II), have proven to be less efficient.[4] The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields and selectivity.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the gold-catalyzed synthesis of furans from allenyl ketones.

Quantitative Data Summary

The following table summarizes the reported yields for the cycloisomerization of allenyl ketones to furan derivatives under various catalytic conditions. This data is compiled from studies on substrates similar to 2,2-dimethylhexa-4,5-dien-3-one and demonstrates the superior efficacy of cationic gold(I) catalysts.[4]

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | AuCl (5) | DCE | 24 | < 5 |

| 2 | AuCl3 (5) | DCE | 24 | < 5 |

| 3 | [Au(PPh3)]NTf2 (2) | DCE | 0.5 | 98 |

| 4 | [Au(Johnphos)]NTf2 (2) | DCE | 0.5 | 99 |

| 5 | PtCl2 (5) | Toluene | 24 | < 5 |

| 6 | PtCl4 (5) | Toluene | 24 | < 5 |

| 7 | Pd(OAc)2 (5) | Toluene | 24 | < 5 |

DCE = 1,2-dichloroethane

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Allenyl ketones can be synthesized from corresponding propargyl alcohols.

Protocol 1: Gold-Catalyzed Synthesis of 2,3,5-Trimethyl-4-tert-butylfuran

This protocol is adapted from the general procedure for gold-catalyzed cycloisomerization of allenyl ketones.[4]

Materials:

-

2,2-Dimethylhexa-4,5-dien-3-one (1.0 mmol)

-

[Au(Johnphos)]NTf2 (0.02 mmol, 2 mol%)

-

Anhydrous 1,2-dichloroethane (DCE) (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add [Au(Johnphos)]NTf2 (0.02 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DCE (5 mL) to the flask and stir until the catalyst is fully dissolved.

-

Add 2,2-dimethylhexa-4,5-dien-3-one (1.0 mmol) to the reaction mixture.

-